molecular formula C34H62N6O16 B13857598 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin

1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin

Cat. No.: B13857598
M. Wt: 810.9 g/mol
InChI Key: LWAHETQZNMDHKH-LOBSLKQUSA-N
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Description

1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is a synthetic derivative of tobramycin, an aminoglycoside antibiotic. This compound is characterized by its complex structure, which includes multiple ureido and tert-butoxycarbonyl (Boc) groups. It is primarily used as an intermediate in the synthesis of other derivatives of tobramycin, particularly those with enhanced antibacterial properties .

Preparation Methods

The synthesis of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin involves multiple steps, starting from tobramycin. The key steps include:

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., trifluoroacetic acid for deprotection), bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin is similar to that of tobramycin. It binds to the bacterial ribosome, interfering with protein synthesis by causing misreading of mRNA. This leads to the production of defective proteins, ultimately resulting in bacterial cell death. The ureido and Boc groups may enhance its binding affinity and stability.

Comparison with Similar Compounds

1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin can be compared with other tobramycin derivatives, such as:

    1-N-Ureido Tobramycin: Lacks the Boc protecting groups, making it more reactive but less stable.

    Tobramycin: The parent compound, widely used as an antibiotic.

    Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.

The uniqueness of this compound lies in its enhanced stability and potential for further functionalization.

Properties

Molecular Formula

C34H62N6O16

Molecular Weight

810.9 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,3S,4S,5R)-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(carbamoylamino)-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate

InChI

InChI=1S/C34H62N6O16/c1-32(2,3)54-29(47)37-12-18-17(42)11-16(40-31(49)56-34(7,8)9)26(50-18)52-25-15(39-30(48)55-33(4,5)6)10-14(38-28(36)46)24(23(25)45)53-27-22(44)20(35)21(43)19(13-41)51-27/h14-27,41-45H,10-13,35H2,1-9H3,(H,37,47)(H,39,48)(H,40,49)(H3,36,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1

InChI Key

LWAHETQZNMDHKH-LOBSLKQUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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